molecular formula C7H4F2O2 B1295007 3,5-Difluorobenzoic acid CAS No. 455-40-3

3,5-Difluorobenzoic acid

Cat. No. B1295007
CAS RN: 455-40-3
M. Wt: 158.1 g/mol
InChI Key: GONAVIHGXFBTOZ-UHFFFAOYSA-N
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Description

3,5-Difluorobenzoic Acid is a reactant/reagent in Rh (III)-catalyzed regioselective heterocyclization of benzoic acids with acrylates to give phthalides . It forms dimers that are stabilized by hydrogen bonds between carboxyl groups .


Molecular Structure Analysis

The molecular formula of 3,5-Difluorobenzoic acid is C7H4F2O2 . It forms dimers that are stabilized by hydrogen bonds between carboxyl groups . The F atoms form edges of channels that extend along .


Physical And Chemical Properties Analysis

3,5-Difluorobenzoic acid has a molecular weight of 158.10 g/mol . It has a topological polar surface area of 37.3 Ų . The exact mass and monoisotopic mass are 158.01793569 g/mol . It has a complexity of 151 .

Scientific Research Applications

Specific Scientific Field

This application falls under the field of Petrochemical Exploration and Geochemical Investigations .

Summary of the Application

3,5-Difluorobenzoic acid is used as a conservative tracer in the petrochemical industry. It is added to fluids to indicate their flow path or pattern. This is particularly useful in the petroleum industry where liquids are sometimes injected into oil or gas bearing formations to enhance the production of hydrocarbons .

Methods of Application

The tracer is added to the injected solvent. The subsurface flow in the reservoir is anisotropic, and the reservoirs usually exhibit a high degree of heterogeneity, making it difficult to predict flow patterns. In such cases, tagging solvents at each injection well with a different tracer and monitoring the tracers that appear at each producing well is an adequate strategy to identify the pertinent flow paths .

Results or Outcomes

The information obtained from tracer tests are tracer response curves that may be qualitatively and quantitatively evaluated to observe breakthrough and interwell communication, or, if numerical simulations or data fitting procedures are used, to derive quantitative information on the flow behavior (e.g. velocity) in the reservoir .

2. Membrane Inlet Mass Spectrometry

Specific Scientific Field

This application falls under the field of Analytical Chemistry .

Summary of the Application

3,5-Difluorobenzoic acid is used in the on-line determination of substances in water using membrane inlet mass spectrometry with in-membrane preconcentration .

Methods of Application

The substance is detected in water using membrane inlet mass spectrometry. This involves the use of a membrane to selectively allow the passage of certain ions from a sample into the mass spectrometer .

Results or Outcomes

The method allows for the on-line determination of 3,5-difluorobenzoic acid in water .

3. Synthesis of Insecticides

Specific Scientific Field

This application falls under the field of Organic Chemistry and Agrochemicals .

Summary of the Application

3,5-Difluorobenzoic acid is used as an intermediate in the synthesis of insecticides such as acylhydrazines and methoxyfenozide .

Methods of Application

The specific methods of synthesis would depend on the particular insecticide being produced. Generally, 3,5-Difluorobenzoic acid would be used in a series of organic reactions to produce the desired insecticide .

Results or Outcomes

The outcome of this application is the production of effective insecticides that can be used in agriculture .

4. Rhodium-Catalyzed Heterocyclization

Specific Scientific Field

This application falls under the field of Organometallic Chemistry .

Summary of the Application

3,5-Difluorobenzoic acid can be used as a reactant in Rhodium (III)-catalyzed regioselective heterocyclization with acrylates to give phthalides .

Methods of Application

The reaction involves the use of a Rhodium (III) catalyst and acrylates. The 3,5-Difluorobenzoic acid reacts with the acrylates in the presence of the catalyst to form phthalides .

Results or Outcomes

The outcome of this reaction is the formation of phthalides, which are useful in various chemical syntheses .

5. Synthesis of Prostaglandins

Specific Scientific Field

This application falls under the field of Medicinal Chemistry .

Summary of the Application

3,5-Difluorobenzoic acid can be used in the synthesis of prostaglandins .

Methods of Application

The specific methods of synthesis would depend on the particular prostaglandin being produced. Generally, 3,5-Difluorobenzoic acid would be used in a series of organic reactions to produce the desired prostaglandin .

Results or Outcomes

The outcome of this application is the production of prostaglandins, which are physiologically active lipid compounds having diverse hormone-like effects in animals .

6. Synthesis of Flame Retardants

Specific Scientific Field

This application falls under the field of Material Science .

Summary of the Application

3,5-Difluorobenzoic acid can be used in the synthesis of flame retardants .

Methods of Application

The specific methods of synthesis would depend on the particular flame retardant being produced. Generally, 3,5-Difluorobenzoic acid would be used in a series of organic reactions to produce the desired flame retardant .

Results or Outcomes

The outcome of this application is the production of flame retardants, which are substances that are chemically inserted into the polymer molecule or physically blended in polymers after polymerization to suppress, reduce, delay or modify the propagation of a flame through a plastic materials .

Safety And Hazards

3,5-Difluorobenzoic acid may cause skin irritation, serious eye irritation, and respiratory irritation . It’s advised to avoid breathing dust/fume/gas/mist/vapors/spray, avoid contact with skin and eyes, and use personal protective equipment . It should be handled in a well-ventilated place .

properties

IUPAC Name

3,5-difluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F2O2/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GONAVIHGXFBTOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80196536
Record name Benzoic acid, 3,5-difluoro-
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URL https://comptox.epa.gov/dashboard/DTXSID80196536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Difluorobenzoic acid

CAS RN

455-40-3
Record name 3,5-Difluorobenzoic acid
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 3,5-difluoro-
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Record name 455-40-3
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Record name Benzoic acid, 3,5-difluoro-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzoic acid, 3,5-difluoro-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a reactor under an N2-atmosphere, 22.7 g (933 mmol) of magnesium flakes were added and stirred at room temperature for 3 days. Then, 80 ml of THF and an iodine flake were added, a 100 ml THF solution of 150 g (777 mmol) of 1-bromo-3,5-difluorobenzene was slowly added at room temperature, and then the mixture was refluxed for 1 hour. Next, the mixture was cooled to 10° C., slowly added with 75 g (1710 mmol) of dry ice and stirred at room temperature for 1 hour. The reaction solution was poured in 500 ml of 1N HCl(aq) and then subjected to extraction with ethyl acetate. The organic layer was collected, washed with water, dried over anhydrous magnesium sulfate, filtered to remove insoluble substance, and concentrated under a reduced pressure. The residue was washed using n-heptane to obtain 66.3 g of 3,5-difluorobenzoic acid as a white solid.
Quantity
22.7 g
Type
reactant
Reaction Step One
Quantity
75 g
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Three
Quantity
150 g
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
80 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
249
Citations
S Takamizawa, Y Takasaki - Angewandte Chemie, 2015 - Wiley Online Library
Generally, superelastic behavior cannot be expected in mechanically twinned crystals because there is essentially no strain on the interface that is a driving force for spontaneous …
Number of citations: 75 onlinelibrary.wiley.com
A Gracia, J Hong, R Arismendi, M Zhou, W Li… - Journal of Molecular …, 2023 - Elsevier
We report our combined theoretical and spectroscopic studies on 3,5-difluorobenzoic acid. Using a chirped pulse Fourier transform microwave (CP-FTMW) spectrometer, we recorded …
Number of citations: 1 www.sciencedirect.com
J Hong, A Gracia, S Romero, M Zhou, W Lin… - Journal of Molecular …, 2023 - Elsevier
Calculations on the structure of 3,4,5-trifluorobenzoic acid were made using the Gaussian 16 program. The potential energy surfaces were scanned along Csingle bondCsingle …
Number of citations: 1 www.sciencedirect.com
W Potrzebowski, M Chruszcz - Acta Crystallographica Section E …, 2007 - scripts.iucr.org
The title compound, C7H4O2F2, forms dimers that are stabilized by hydrogen bonds between carboxyl groups. The crystal structure is stabilized by O—H⋯O and C—H⋯O hydrogen …
Number of citations: 9 scripts.iucr.org
R Seera, S Cherukuvada… - Crystal Growth & Design, 2021 - ACS Publications
Benzoic acid–monofluorobenzoic acid combinations are known to form solid solutions, whereas benzoic acid–pentafluorobenzoic acid system forms a cocrystal. To decipher the …
Number of citations: 8 pubs.acs.org
LE Strong, CL Brummel, P Lindower - Journal of solution chemistry, 1987 - Springer
Precision conductance measurements as a function of concentration and temperature between 0 and 100C have been made for 2,3-, 2,5-, 3,4-, and 3,5-difluorobenzoic acids and …
Number of citations: 16 link.springer.com
P Kubica, H Garraud, J Szpunar, R Lobinski - Journal of Chromatography A, 2015 - Elsevier
A solid-phase extraction (SPE) procedure using C 18 stationary phase was optimized for the preconcentration of 19 fluorinated derivatives of benzoic acid (FBA): mono-, di-, tri-, and …
Number of citations: 13 www.sciencedirect.com
K Müller, A Seubert - Journal of Chromatography A, 2012 - Elsevier
A method for the ultra trace analysis of 21 fluorobenzoic acids (FBAs) via GC–MS based on solid-phase extraction (SPE) and derivatization with BF 3 ·MeOH is described. All …
Number of citations: 27 www.sciencedirect.com
K Müller, A Seubert - Journal of Chromatography A, 2012 - Elsevier
A method for the trace analysis of fluorobenzoic acids (FBAs) via IC–MS based on solid-phase extraction (SPE) prior to isocratic anion exchange chromatography is described. Up to 23 …
Number of citations: 16 www.sciencedirect.com
M Schlosser, C Heiss - European Journal of Organic Chemistry, 2003 - Wiley Online Library
To demonstrate the superiority of modern organometallic methods, the inexpensive starting material 1,3‐difluorobenzene has been selectively converted into the three benzoic acids …

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